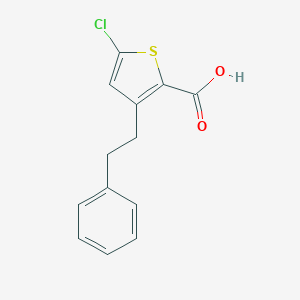

5-Chloro-3-phenethylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-3-phenethylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C13H11ClO2S and a molecular weight of 266.74 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenethylthiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate substituents. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Chloro-3-phenethylthiophene-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted thiophene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Chloro-3-phenethylthiophene-2-carboxylic acid serves as a building block in the synthesis of more complex thiophene derivatives. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for creating new compounds with desired properties .

Medicinal Chemistry

This compound has garnered attention for its potential medicinal properties, particularly in the following areas:

- Anticancer Activity: Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound demonstrates significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values of 12.5 µM and 10.0 µM, respectively .

- Antimicrobial Properties: The compound has shown effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.30 |

| Bacillus subtilis | 0.35 |

These results suggest that the compound can be a candidate for developing new antimicrobial agents .

Biological Research

In biological studies, this compound is utilized to explore interactions with biological molecules, which can lead to the identification of new therapeutic targets or mechanisms of action for existing drugs. Its role as a potential inhibitor of specific enzymes involved in disease pathways is particularly noteworthy.

Material Science

The unique properties of this compound make it suitable for use in developing materials such as organic semiconductors and corrosion inhibitors. Its ability to form stable films and coatings can be leveraged in electronics and protective materials .

Pharmaceutical Formulations

The compound's solubility and stability characteristics allow it to be incorporated into various pharmaceutical formulations aimed at enhancing drug delivery systems. Its potential as an endothelin antagonist also positions it as a candidate for treating cardiovascular diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the combined effects of this compound with sorafenib on HepG2 cells, demonstrating enhanced cytotoxicity compared to either agent alone. This suggests potential for combination therapies in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against multi-drug resistant bacterial strains, showing promising results that could lead to new treatments for infections that are difficult to manage with existing antibiotics.

Mécanisme D'action

The mechanism of action of 5-Chloro-3-phenethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid

- 5-Chloro-3-(N-methylamino)sulfamoyl-2-carboxylic acid methyl ester

Comparison: 5-Chloro-3-phenethylthiophene-2-carboxylic acid is unique due to its specific phenethyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Activité Biologique

5-Chloro-3-phenethylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an antioxidant and inhibitor of certain enzymes. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiophene family of compounds, characterized by a five-membered aromatic ring containing sulfur. The presence of the carboxylic acid functional group enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with phenethyl halides in the presence of appropriate catalysts. Various methods have been reported, including:

- Condensation Reactions : Utilizing thiophene-2-carboxylic acid derivatives and phenethyl amines.

- Electrophilic Substitution : Introducing the chloro group via chlorination reactions on substituted thiophenes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has been used to evaluate its ability to neutralize free radicals:

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 78.6 | 45 |

| Ascorbic Acid (positive control) | 88.6 | 30 |

The compound's antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing oxidative stress in biological systems.

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders:

| Inhibitor | IC50 (µM) |

|---|---|

| This compound | 40 |

| Thiophene-2-carboxylic acid | 50 |

The inhibition of DAO suggests potential applications in treating conditions like schizophrenia, where D-amino acids play a crucial role in neurotransmission.

Case Studies

- Antioxidant Efficacy in Cell Models : A study demonstrated that treatment with this compound in human cell lines resulted in reduced markers of oxidative stress compared to untreated controls.

- Neuroprotective Effects : In animal models, administration of the compound showed a significant reduction in neuroinflammation and preservation of neuronal integrity following induced oxidative injury.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the thiophene ring can significantly influence biological activity. For instance, substituents at specific positions can enhance or diminish antioxidant and enzyme inhibitory properties:

| Substituent Position | Effect on Activity |

|---|---|

| 5-position | Increased potency against DAO |

| 3-position | Detrimental to antioxidant activity |

Propriétés

IUPAC Name |

5-chloro-3-(2-phenylethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c14-11-8-10(12(17-11)13(15)16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIBEBTURSVSPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(SC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.